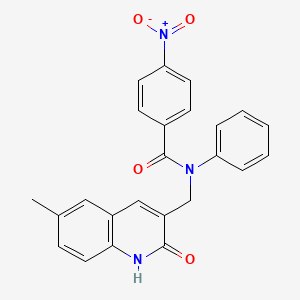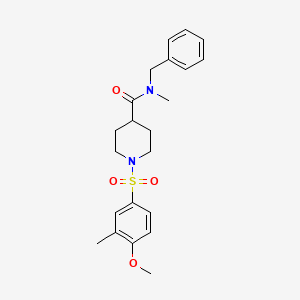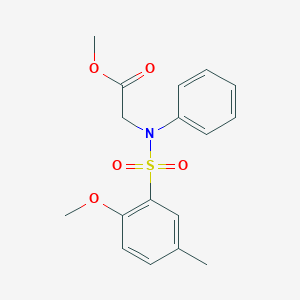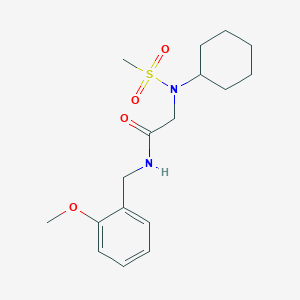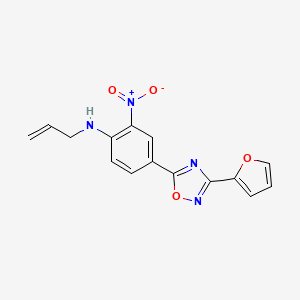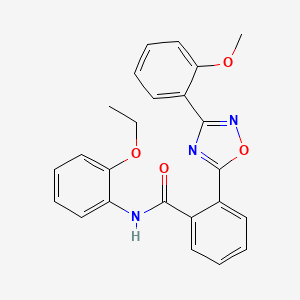
4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been found to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, studies have suggested that the compound exerts its biological activity through various mechanisms, including inhibition of protein kinase C, modulation of the mitogen-activated protein kinase pathway, and inhibition of histone deacetylase.
Biochemical and Physiological Effects:
4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which is associated with its anticancer activity. The compound has also been found to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer's disease. In addition, the compound has been found to exhibit neuroprotective effects against Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potent biological activity. The compound has been found to exhibit promising anticancer, neuroprotective, and anti-Alzheimer's disease activity. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the future directions is to investigate the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another future direction is to study the compound's mechanism of action in more detail to better understand its biological activity. Furthermore, future studies could focus on optimizing the synthesis method of the compound to increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves a multi-step process. The first step involves the synthesis of 2-hydroxy-7-methoxyquinoline, which is then reacted with benzyl chloroformate to form the benzyl ester. The benzyl ester is then reacted with N-methyl-4-fluorobenzamide to form the desired product. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-fluoro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit promising biological activity in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, the compound has been found to exhibit neuroprotective effects against Parkinson's disease.
Propriétés
IUPAC Name |
4-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-22(19(24)12-3-6-15(20)7-4-12)11-14-9-13-5-8-16(25-2)10-17(13)21-18(14)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDLRVFIKDESSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



